6-fluoro-5-methoxy-7-methyl-1H-indole

Catalog No.
S13986391
CAS No.
M.F
C10H10FNO
M. Wt
179.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-5-methoxy-7-methyl-1H-indole

Product Name

6-fluoro-5-methoxy-7-methyl-1H-indole

IUPAC Name

6-fluoro-5-methoxy-7-methyl-1H-indole

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

InChI

InChI=1S/C10H10FNO/c1-6-9(11)8(13-2)5-7-3-4-12-10(6)7/h3-5,12H,1-2H3

InChI Key

PHNQRYZKYJXXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1F)OC)C=CN2

6-fluoro-5-methoxy-7-methyl-1H-indole is a derivative of indole, a bicyclic structure that is a fundamental component of many natural products and pharmaceuticals. This compound features a fluorine atom at the sixth position, a methoxy group at the fifth position, and a methyl group at the seventh position of the indole ring. The presence of these substituents significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Typical for indole derivatives:

  • Oxidation: This compound can undergo oxidation reactions using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
  • Reduction: It can be reduced using lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, which can introduce new functional groups onto the ring structure.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize more complex molecules.

Indole derivatives, including 6-fluoro-5-methoxy-7-methyl-1H-indole, exhibit a wide range of biological activities. Research indicates potential antiviral, anticancer, and anti-inflammatory properties. Specifically, studies have shown that compounds in this class can inhibit various enzymes and modulate receptor activities, leading to therapeutic effects against diseases such as cancer and viral infections . The unique substitution pattern of 6-fluoro-5-methoxy-7-methyl-1H-indole may contribute to its distinct biological profile compared to other indole derivatives.

The synthesis of 6-fluoro-5-methoxy-7-methyl-1H-indole typically employs methods such as:

  • Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For example, methanesulfonic acid in methanol can serve as the acid catalyst.
    Phenylhydrazine+Ketone AldehydeIndole Derivative\text{Phenylhydrazine}+\text{Ketone Aldehyde}\rightarrow \text{Indole Derivative}
  • Regioselective Approaches: More advanced synthetic strategies may involve regioselective reactions that allow for specific substitution patterns on the indole ring.

Optimization of reaction conditions is crucial to achieve high yields and purity of the desired product.

6-fluoro-5-methoxy-7-methyl-1H-indole has several applications across various fields:

  • Medicinal Chemistry: It is investigated for its potential therapeutic effects against various diseases, particularly in developing new anticancer and antiviral agents.
  • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may contribute to the development of new materials with specific functionalities.

Studies on the interaction of 6-fluoro-5-methoxy-7-methyl-1H-indole with biological targets reveal its ability to bind selectively to certain receptors and enzymes. For instance, molecular modeling studies have indicated strong binding interactions with receptors involved in signal transduction pathways. This interaction profile suggests potential applications in drug design aimed at modulating specific biological functions .

Several compounds share structural similarities with 6-fluoro-5-methoxy-7-methyl-1H-indole. Here are some notable examples:

Compound NameKey Features
6-fluoro-4-methoxy-7-methyl-1H-indoleDifferent substitution pattern; potential variations in biological activity.
4-fluoro-6-methoxy-7-methyl-1H-indoleVariation in fluorine position; affects reactivity and binding properties.
7-methyl-1H-indoleLacks fluorine and methoxy groups; serves as a simpler analog for comparison.
5-methoxy-7-methyl-1H-indoleMissing fluorine; provides insights into the influence of substituents on activity.

Uniqueness

The uniqueness of 6-fluoro-5-methoxy-7-methyl-1H-indole lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives. The presence of both fluorine and methoxy groups enhances its potential as a pharmacological agent by influencing solubility, stability, and interaction with biological targets.

Evolution of Classical Indole Synthesis Frameworks

The foundation of indole chemistry rests on pioneering methodologies developed in the late 19th and early 20th centuries. The Fischer Indole Synthesis, introduced by Emil Fischer in 1883, remains a cornerstone for constructing the indole nucleus. This method involves the acid-catalyzed cyclization of phenylhydrazines with aldehydes or ketones to form 2,3-disubstituted indoles. For example, reacting phenylhydrazine with methyl ketones under sulfuric acid yields indoles with alkyl substituents at the 2-position, a process integral to synthesizing precursors for 6-fluoro-5-methoxy-7-methyl-1H-indole. Mechanistically, the reaction proceeds via phenylhydrazone formation, followed by -sigmatropic rearrangement and ammonia elimination to generate the aromatic indole core.

The Reissert Indole Synthesis, developed in 1905, expanded the toolbox by enabling the synthesis of 3-substituted indoles through the condensation of ortho-nitrotoluenes with ethyl oxalate, followed by reduction and cyclization. While less versatile than the Fischer method, Reissert’s approach provided access to indoles with electron-withdrawing groups, a feature later exploited in fluorinated derivatives.

By the mid-20th century, the Bartoli Indole Synthesis emerged as a robust alternative for synthesizing 7-substituted indoles. Utilizing ortho-substituted nitroarenes and vinyl Grignard reagents, this method facilitated the construction of sterically hindered indoles through a sequence of nucleophilic attacks, sigmatropic rearrangements, and acid-mediated aromatization. For instance, treating 2-nitro-3-fluorotoluene with excess vinylmagnesium bromide could yield 7-fluoroindole intermediates, a critical step toward 6-fluoro-5-methoxy-7-methyl-1H-indole.

Table 1: Classical Indole Synthesis Methods

MethodSubstratesConditionsKey Products
Fischer SynthesisPhenylhydrazines, KetonesH2SO4, Δ2,3-Disubstituted Indoles
Reissert Synthesisortho-Nitrotoluenes, EstersReduction, Cyclization3-Substituted Indoles
Bartoli Synthesisortho-Substituted NitroarenesVinyl Grignard, H+7-Substituted Indoles

Emergence of Fluorinated Indole Derivatives in Modern Organic Chemistry

The integration of fluorine into indole scaffolds has revolutionized their physicochemical and biological properties. Fluorination strategies for indoles initially relied on electrophilic substitution, but regioselectivity challenges prompted the development of advanced methods. The Friedel-Crafts Fluoroacetylation, reported in 2016, enables direct 3-acylation of indoles using fluorinated acetic acids under catalyst-free conditions. For example, reacting indole with trifluoroacetic acid at 80°C yields 3-trifluoroacetylindole, a precursor for introducing additional substituents via methoxylation or methylation.

Transition-metal-catalyzed C-H activation has further expanded fluorination capabilities. Palladium-mediated coupling reactions allow precise installation of fluorine at the 6-position of indoles, a critical modification for 6-fluoro-5-methoxy-7-methyl-1H-indole. A 2023 study demonstrated the enantioselective synthesis of fluorinated indolizidinones via phosphoric acid-catalyzed aza-Michael reactions, highlighting the synergy between fluorination and stereocontrol. This method’s regioselectivity stems from the directing effects of methoxy and methyl groups, which stabilize transition states during cyclization.

Table 2: Modern Fluorination Techniques for Indoles

MethodReagentsPosition ModifiedApplication Example
Friedel-Crafts FluoroacetylationCF3COOH, CH2FCOOH33-Trifluoroacetylindole
Pd-Catalyzed C-H ActivationF2, Pd(OAc)2, Ligands66-Fluoroindole Derivatives
Electrophilic FluorinationN-Fluoropyridinium Salts55-Fluoro-7-Methylindole

The synthesis of 6-fluoro-5-methoxy-7-methyl-1H-indole exemplifies the convergence of classical and modern methodologies. Starting with a Bartoli synthesis to install the 7-methyl group, subsequent methoxylation at C5 via Ullmann coupling, and palladium-catalyzed fluorination at C6 yields the target compound. This multistep approach underscores the necessity of hierarchical functionalization to navigate the reactivity and steric demands of polysubstituted indoles.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.074642105 g/mol

Monoisotopic Mass

179.074642105 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types